4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride
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Overview
Description
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is a piperidine derivative, characterized by the presence of a fluorine atom and a methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 4-(4-Methylphenyl)piperidine hydrochloride
- 4-(4-Methoxyphenyl)piperidine hydrochloride
- 4-(Fluoromethyl)piperidine hydrochloride
Comparison: Compared to its analogs, 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
IUPAC Name |
4-fluoro-4-(4-methylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNOLAAIRUKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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